molecular formula C11H18N4O2S B4702330 2-{[2-(DIMETHYLAMINO)ACETYL]AMINO}-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE

2-{[2-(DIMETHYLAMINO)ACETYL]AMINO}-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B4702330
M. Wt: 270.35 g/mol
InChI Key: ROFTYSRJIUPVOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(DIMETHYLAMINO)ACETYL]AMINO}-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound featuring a thiazole ring Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(DIMETHYLAMINO)ACETYL]AMINO}-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(DIMETHYLAMINO)ACETYL]AMINO}-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-{[2-(DIMETHYLAMINO)ACETYL]AMINO}-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[2-(DIMETHYLAMINO)ACETYL]AMINO}-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

2-{[2-(DIMETHYLAMINO)ACETYL]AMINO}-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[2-(dimethylamino)acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2S/c1-7-9(10(17)15(4)5)18-11(12-7)13-8(16)6-14(2)3/h6H2,1-5H3,(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFTYSRJIUPVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN(C)C)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[2-(DIMETHYLAMINO)ACETYL]AMINO}-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE
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2-{[2-(DIMETHYLAMINO)ACETYL]AMINO}-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE
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2-{[2-(DIMETHYLAMINO)ACETYL]AMINO}-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE
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2-{[2-(DIMETHYLAMINO)ACETYL]AMINO}-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE
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2-{[2-(DIMETHYLAMINO)ACETYL]AMINO}-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 6
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2-{[2-(DIMETHYLAMINO)ACETYL]AMINO}-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE

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